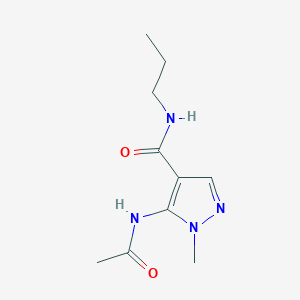![molecular formula C7H4O4 B12887100 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one: is a heterocyclic organic compound that features a furan ring fused to another furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one typically involves the reaction of furan derivatives under specific conditions. One common method involves the use of furan-2-yl-methanol derivatives, which are reacted with but-2-ynedioic acid dimethyl ester in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in dry dichloromethane at room temperature . The reaction mixture is then quenched with water, extracted with ethyl acetate, and purified by flash chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mecanismo De Acción
The mechanism by which 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Furo[2,3-b]pyrroles: These compounds have a similar fused ring structure but with a pyrrole ring instead of a furan ring.
Furo[3,4-c]furans: These compounds have a different fusion pattern of the furan rings.
Uniqueness: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one is unique due to its specific fusion pattern and the presence of the hydroxymethylene group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C7H4O4 |
|---|---|
Peso molecular |
152.10 g/mol |
Nombre IUPAC |
5-hydroxyfuro[3,2-b]furan-6-carbaldehyde |
InChI |
InChI=1S/C7H4O4/c8-3-4-6-5(1-2-10-6)11-7(4)9/h1-3,9H |
Clave InChI |
OBCYPNFPIXDUDW-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C1OC(=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
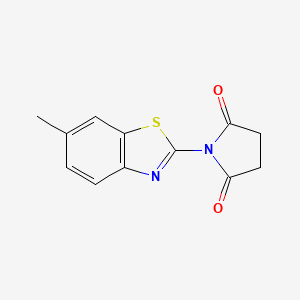

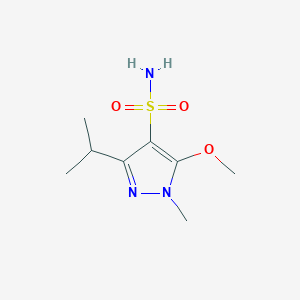

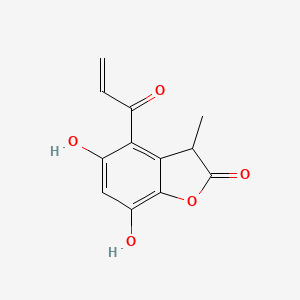

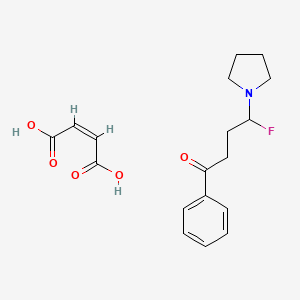
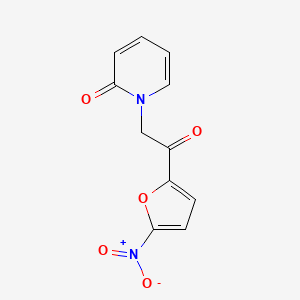
methyl}quinolin-8-ol](/img/structure/B12887067.png)
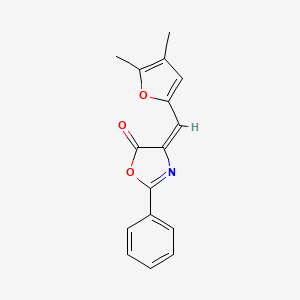
![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
